Ammonium nonanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

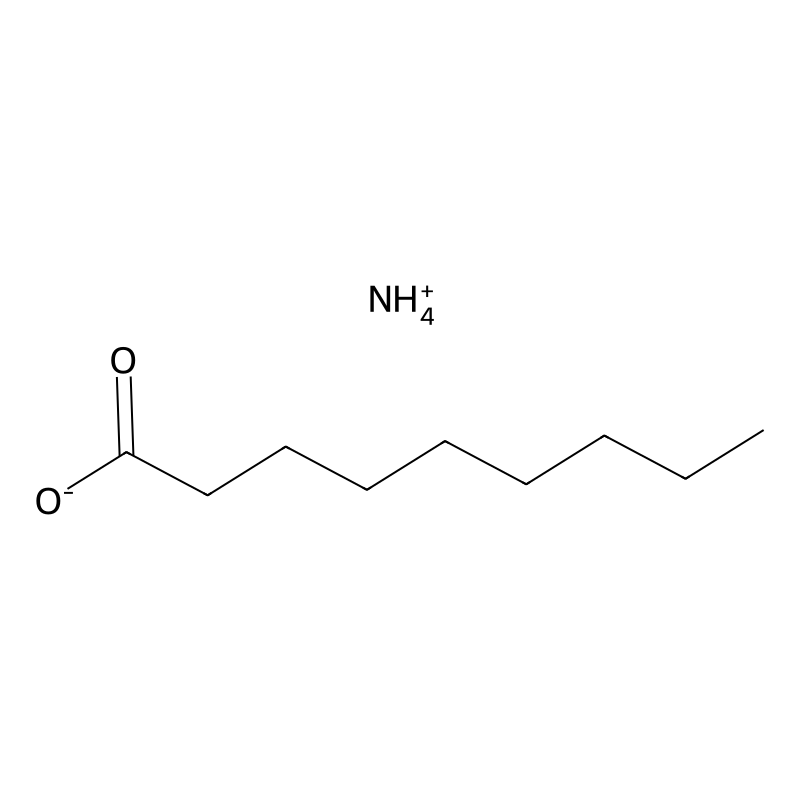

Ammonium nonanoate is a biodegradable compound formed through the reaction of nonanoic acid and ammonia. Nonanoic acid, also known as pelargonic acid, is a naturally occurring fatty acid found in various plant and animal sources. This compound serves primarily as a contact herbicide, effectively controlling a range of unwanted vegetation, including weeds, algae, and moss. It operates by disrupting the cellular structure of plants, leading to rapid cell death upon application .

The primary reaction involved in the formation of ammonium nonanoate is the neutralization of nonanoic acid with ammonia:

This reaction generates ammonium nonanoate as a salt of nonanoic acid. The compound exhibits a non-systemic mode of action, meaning it does not translocate within the plant but acts directly on contact with plant tissues .

Ammonium nonanoate functions as a broad-spectrum herbicide. Upon contact with plant foliage, it penetrates the cell membranes, causing cell lysis and subsequent necrosis. Visible symptoms of damage include wilting and discoloration within hours of application. The efficacy of this compound can be influenced by environmental conditions; for instance, it works more effectively on warm, sunny days due to enhanced evaporation and penetration into plant tissues .

The synthesis of ammonium nonanoate typically involves two main steps:

- Extraction of Nonanoic Acid: Nonanoic acid is derived from natural sources such as beef tallow or through synthetic processes.

- Neutralization: The extracted nonanoic acid is then reacted with ammonia in a controlled environment to form ammonium nonanoate. This process not only utilizes renewable resources but also minimizes waste by repurposing byproducts from the meat industry .

Ammonium nonanoate is primarily used as an herbicide in agricultural and landscaping applications. Its key uses include:

- Weed Control: Effective against a wide variety of weeds and grasses.

- Algae and Moss Management: Used in aquatic environments to control algal blooms and moss growth.

- Sanitization: Employed in food processing facilities as a cleaner and sanitizer due to its antimicrobial properties .

Studies have shown that ammonium nonanoate can cause irritation to skin, eyes, and mucous membranes upon contact. Safety measures are recommended during handling to prevent exposure. The compound's mode of action as a contact herbicide means that it does not persist in soil or water, reducing its potential for environmental contamination .

Ammonium nonanoate belongs to a class of compounds known as fatty acid salts. Here are some similar compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Pelargonic Acid | C9H18O2 | Naturally occurring fatty acid; used in cosmetics and food |

| Sodium Nonanoate | C9H17NaO2 | Water-soluble salt used similarly as an herbicide |

| Ammonium Laurate | C12H25NO2 | Derived from lauric acid; used in personal care products |

| Ammonium Caprylate | C8H17NO2 | Used in food preservation; has antimicrobial properties |

Ammonium nonanoate is unique among these compounds due to its specific application as a contact herbicide with rapid action against unwanted vegetation while being derived from renewable resources .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.